molecular formula C8H14O2 B117293 4-Methoxy-3-methylidenehexan-2-one CAS No. 155882-09-0

4-Methoxy-3-methylidenehexan-2-one

Cat. No. B117293
M. Wt: 142.2 g/mol
InChI Key: SWXKKNFBJDGTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-methylidenehexan-2-one, also known as MMH, is a chemical compound that belongs to the family of alpha,beta-unsaturated ketones. It is commonly used in the field of organic chemistry and biochemistry due to its unique properties. MMH has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 4-Methoxy-3-methylidenehexan-2-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 4-Methoxy-3-methylidenehexan-2-one has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

4-Methoxy-3-methylidenehexan-2-one has been shown to have various biochemical and physiological effects. It has been reported to possess antibacterial, antifungal, and antitumor activities. 4-Methoxy-3-methylidenehexan-2-one has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-Methoxy-3-methylidenehexan-2-one has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Methoxy-3-methylidenehexan-2-one in lab experiments is its high purity and yield. 4-Methoxy-3-methylidenehexan-2-one is also readily available and relatively inexpensive. However, one limitation of using 4-Methoxy-3-methylidenehexan-2-one is its potential toxicity. 4-Methoxy-3-methylidenehexan-2-one can react with thiols and amines in biological systems, leading to potential toxicity and adverse effects.

Future Directions

There are several future directions for the use of 4-Methoxy-3-methylidenehexan-2-one in scientific research. One potential direction is the development of 4-Methoxy-3-methylidenehexan-2-one-based drugs for the treatment of various diseases, including cancer and inflammation. 4-Methoxy-3-methylidenehexan-2-one can also be used as a starting material for the synthesis of novel organic compounds with potential biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methoxy-3-methylidenehexan-2-one and its potential toxicity in biological systems.

Synthesis Methods

4-Methoxy-3-methylidenehexan-2-one can be synthesized through a variety of methods, including the reaction of 4-methoxy-3-methylbutan-2-one with ethyl vinyl ether and zinc chloride. Another method involves the reaction of 4-methoxy-3-methylbutan-2-one with methyl vinyl ketone and magnesium bromide. Both methods yield 4-Methoxy-3-methylidenehexan-2-one with high purity and yield.

Scientific Research Applications

4-Methoxy-3-methylidenehexan-2-one has been widely used in scientific research due to its unique properties. It has been used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. 4-Methoxy-3-methylidenehexan-2-one has also been used as a reagent in the synthesis of natural products and as a building block in the preparation of bioactive molecules.

properties

CAS RN

155882-09-0

Product Name

4-Methoxy-3-methylidenehexan-2-one

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

4-methoxy-3-methylidenehexan-2-one

InChI

InChI=1S/C8H14O2/c1-5-8(10-4)6(2)7(3)9/h8H,2,5H2,1,3-4H3

InChI Key

SWXKKNFBJDGTIY-UHFFFAOYSA-N

SMILES

CCC(C(=C)C(=O)C)OC

Canonical SMILES

CCC(C(=C)C(=O)C)OC

synonyms

2-Hexanone, 4-methoxy-3-methylene- (9CI)

Origin of Product

United States

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